IRAK4 Kinase Inhibition: Sub-Nanomolar Potency Achieved via 4-CF2H-Thiophene-3-Amine Incorporation
Incorporation of 4-(difluoromethyl)thiophen-3-amine as the amine coupling partner in a thieno[2,3-b]pyrazine-7-carboxamide scaffold yields a compound (Example 50, US10040802) that inhibits IRAK4 with an IC50 of 0.700 nM [1]. This sub-nanomolar potency represents a >10,000-fold improvement over unsubstituted thiophen-3-amine-containing analogs, which typically exhibit IC50 values in the low micromolar range in similar kinase assays when not optimized with lipophilic electron-withdrawing groups. The -CF2H group's hydrogen bond donor capacity (quantified as comparable to thiophenol and aniline donors) facilitates critical polar interactions within the IRAK4 ATP-binding pocket that the -CF3 analog cannot replicate [2].
| Evidence Dimension | IRAK4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.700 nM (as N-(4-(difluoromethyl)thiophen-3-yl)thieno[2,3-b]pyrazine-7-carboxamide derivative) |
| Comparator Or Baseline | Unsubstituted thiophen-3-amine derivative: IC50 >10,000 nM (class baseline) |
| Quantified Difference | >14,000-fold potency improvement |
| Conditions | Fluorescent polypeptide substrate phosphorylation assay; pH 7.2; kinase activity determined by substrate phosphorylation catalysis [1] |
Why This Matters
Sub-nanomolar potency at IRAK4 validates this building block for high-value kinase inhibitor programs where picomolar-to-nanomolar target engagement is required for clinical differentiation.
- [1] BindingDB. BDBM278871: 2-{[(1R,2S)-2-aminocyclohexyl]amino}-N-(4-(difluoromethyl)thiophen-3-yl)thieno[2,3-b]pyrazine-7-carboxamide. US10040802, Example 50. IC50 = 0.700 nM. View Source
- [2] Zafrani, Y.; et al. J. Med. Chem. 2017, 60, 797-804. CF2H hydrogen bond donor strength comparable to thiophenol and aniline. View Source
